molecular formula C11H10N4O2 B1266269 2-(3-Azidopropyl)isoindole-1,3-dione CAS No. 88192-21-6

2-(3-Azidopropyl)isoindole-1,3-dione

Cat. No. B1266269
CAS RN: 88192-21-6
M. Wt: 230.22 g/mol
InChI Key: MMSQWAQECRXRGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to 2-(3-Azidopropyl)isoindole-1,3-dione, can start from 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles, leading to the formation of amino and triazole derivatives, including azido groups (Tan et al., 2016). This method highlights the potential pathways for synthesizing azido-functionalized isoindole diones.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives, including those substituted with azido groups, can be analyzed using spectroscopic methods. Fourier transform infrared (FTIR) and Raman spectroscopy, alongside DFT calculations, have been utilized to understand the vibrational properties and structural conformations of these compounds. The structural parameters obtained from such studies align well with experimental data, providing insights into the molecular geometry and electronic structure of these compounds (Arjunan et al., 2009).

Chemical Reactions and Properties

Isoindole-1,3-dione compounds, including those with azido substituents, participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines forms 2-substituted isoindole-1,3-diones, showcasing the compound's reactivity towards forming heterocyclic structures with potential biological activities (Worlikar & Larock, 2008).

Physical Properties Analysis

The physical properties of isoindole-1,3-dione derivatives, such as optical properties, are crucial for their potential applications in materials science. Studies have investigated these properties by analyzing UV-Vis spectra, which provide information on absorbance, transmittance, and the optical band gap. Such analyses aid in understanding the electronic structure and potential uses of these compounds outside of biological contexts (Tan et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-(3-Azidopropyl)isoindole-1,3-dione and related derivatives are influenced by their functional groups, which affect their reactivity and interactions with biological targets. For example, the introduction of azido groups can enhance the compound's reactivity due to the azide's ability to participate in click chemistry reactions, a useful trait in designing probes and drugs (Investigation of cytotoxic properties, Tan et al., 2023).

Scientific Research Applications

Anticancer Activity and Synthesis

Isoindole-1,3(2H)-dione derivatives, including 2-(3-Azidopropyl)isoindole-1,3-dione, are known for their anticancer activities, which vary based on the substituents attached to the compound. Specifically, isoindole-1,3(2H)-dione compounds containing tert-butyldiphenylsilyl ether, azido, and hydroxyl groups have been examined for their anticancer activity against HeLa, C6, and A549 cancer cell lines. Compounds with both tert-butyldiphenylsilyl ether group and azido groups exhibited higher anticancer activity than 5-fluorouracil. These compounds can be regarded as potential alternative chemotherapeutic drugs (Tan et al., 2020).

Synthesis of Derivatives

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed starting from 3-sulfolene. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles. Amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, including compounds with azido groups, were synthesized from the formed product (Tan et al., 2016).

Molecular Modeling Studies

Molecular modeling studies have been carried out on isoindole-1,3(2H)-dione compounds to examine their potential binding to active sites of various proteins. This analysis can provide insights into the potential biological interactions and activities of these compounds (Özlem Gunduğdu et al., 2020).

Optical Properties

The optical properties of isoindole-1,3-dione compounds have been investigated, with a focus on optical band gap, refractive index, and absorbance band edge. This research offers insights into the potential application areas of these materials based on their optical characteristics (Tan et al., 2018).

Structural Characterization

In-depth structural characterization has been conducted on isoindole-1,3-dione derivatives, with a focus on confirming the identity of the compounds through various spectroscopy methods and analyzing the crystal structure and molecular conformation. This characterization is crucial for understanding the potential biological functions and interactions of these compounds (Khadim Dioukhane et al., 2021).

Safety And Hazards

The safety and hazards of 2-(3-Azidopropyl)isoindole-1,3-dione are not explicitly mentioned in the retrieved papers.


Future Directions

The future directions of 2-(3-Azidopropyl)isoindole-1,3-dione are not explicitly mentioned in the retrieved papers. However, given its unique structure and properties, it could have potential applications in various fields of chemistry5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

2-(3-azidopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSQWAQECRXRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236882
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)-
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidopropyl)isoindole-1,3-dione

CAS RN

88192-21-6
Record name 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=88192-21-6
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)-
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Record name 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Synthesis routes and methods I

Procedure details

A heavy-walled Pyrex tube was charged with a suspension of N-(3-bromopropyl)phthalimide (1.00 g, 3.72 mmol) and sodium azide (0.32 g, 4.84 mmol) in H2O (2 mL). The tube containing the resulting mixture was sealed with an aluminum crimp cap fitted with a silicon septum and then it was exposed to microwave irradiation for 30 min at a temperature of 120° C. After the irradiation, the reaction tube was cooled with high-pressure air until the temperature had fallen below 40° C. The product was extracted with ethyl acetate. The combined organic layers were dried with magnesium sulfate, filtered and concentrated in vacuo. The crude material (0.62 g, 72% yield) was used without further purification in the next step. 1H NMR (400 MHz, CDCl3) δ 7.86-7.83 (m, 2H), 7.73-7.70 (m, 2H), 3.77 (t, J=6.4 Hz, 2H), 3.36 (t, J=8.0 Hz, 2H), 1.94 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

A heavy-walled Pyrex tube was charged with a suspension of N-(3-bromopropyl)phthalimide (1.00 g, 3.72 mmol) and sodium azide (0.32 g, 4.84 mmol) in H2O (2 mL). The tube containing the resulting mixture was sealed with an aluminum crimp cap fitted with a silicon septum and then it was exposed to microwave irradiation for 30 min at a temperature of 120° C. After the irradiation, the reaction tube was cooled with high-pressure air until the temperature had fallen below 40° C. The product was extracted with ethyl acetate. The combined organic layers were dried with magnesium sulfate, filtered and concentrated in vacuo. The crude material (0.62 g, 72% yield) was used without further purification in the next step. 1H NMR (400 MHz, CDCl3) δ 7.86-7.83 (m, 2H), 7.73-7.70 (m, 2H), 3.77 (t, J=6.4 Hz, 2H), 3.36 (t, J=8.0 Hz, 2H), 1.94 (m, 2H). Step b: Preparation of 2-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)-isoindoline-1,3-dione (21). A solution of 2-(3-azidopropyl)isoindoline-1,3-dione, 20, (0.62 g, 2.69 mmol) in propargyl alcohol (4 mL) was warmed to 90° C. and stirred for 18 h. The reaction mixture was concentrated under reduced pressure. The crude product containing both regioisomers (˜1:1 ratio) was used in the next step without further purification. ESI+ MS: m/z (rel intensity) 301.1 (100, [M+H]+). Step c: Preparation of 1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-1H-1,2,3-triazole-4-carbaldehyde (22). A solution of the regioisomers 21 (0.77 g, 2.69 mmol) in dichloromethane (10 mL) was treated with manganese dioxide (0.94 g, 10.77 mmol). The resulting mixture was stirred at room temperature for 2 h. The reaction mixture was filtered through Celite and concentrated. The crude product was purified by silica gel chromatography (0-5% methanol/CH2Cl2) to afford 0.24 g (31% yield) of 22 as a single regioisomer: 1H NMR (400 MHz, CDCl3) δ 10.08 (s, 1H), 8.34 (s, 1H), 7.85-7.65 (m, 4H), 4.45 (t, J=12.0 Hz, 2H), 3.77-3.71 (m, 2H), 2.42-2.34 (m, 2H); ESI+ MS: m/z (rel intensity) 285.0 (100, [M+H]+). Step d: Preparation of 2-(3-(4-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)-methyl)-1H-1,2,3-triazol-1-yl)propyl)isoindoline-1,3-dione (AH). A solution of 1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-1H-1,2,3-triazole-4-carbaldehyde, 22, (0.24 g, 0.84 mmol), N-methyl-N-(prop-2-ynyl)-5,6,7,8-tetrahydroquinolin-8-amine, 5, (0.17 g, 1.01 mmol), sodium triacetoxyborohydride (0.27 g, 1.26 mmol) and a catalytic amount of acetic acid (2 drops) in 1,2-dichloroethane (10 mL) was warmed to 65° C. and stirred at this temperature for 24 h. The reaction mixture was cooled to room temperature. A saturated aqueous solution of sodium bicarbonate was added. The product was extracted with dichloromethane. The combined organic layers were dried over potassium carbonate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-5% methanol/CH2Cl2) to afford 0.19 g (80% yield) of the desired product, AH: 1H NMR (400 MHz, CDCl3) δ 8.45 (d, J=4.4 Hz, 1H), 7.79-7.76 (m, 2H), 7.71 (s, 1H), 7.68-7.65 (m, 2H), 7.30 (d, J=7.6 Hz, 1H), 7.00 (dd, J=4.8, 8.0 Hz, 1H), 4.32 (dt, J=3.2, 7.2 Hz, 2H), 3.91 (dd, J=6.0, 9.2 Hz, 1H), 3.77-3.66 (m, 4H), 2.82-2.70 (m, 1H), 2.70-2.60 (m, 1H), 2.29 (s, 3H), 2.29-2.23 (m, 2H), 2.12-2.02 (m, 1H), 2.02-1.92 (m, 1H), 1.92-1.80 (m, 1H), 1.70-1.56 (m, 1H); ESI+ MS: m/z (rel intensity) 431.2 (100, [M+H]+). Step e: Preparation of N-((1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methyl)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine tetrahydrochloride (W). A solution of 2-(3-(4-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)-methyl)-1H-1,2,3-triazol-1-yl)propyl)isoindoline-1,3-dione, AH, (0.16 g, 0.37 mmol) in ethanol (5 mL) was treated with hydrazine (23 μL, 0.74 mmol). The resulting mixture was warmed to 80° C. and stirred for 20 h. The reaction mixture was cooled to room temperature. The white precipitate that formed was filtered and the filtrate was concentrated in vacuo. Chloroform was added. More of the precipitate crashed out and was filtered off. The solution was concentrated and dried under reduced pressure to afford 0.08 g (72% yield) of product W: 1H NMR (400 MHz, CDCl3) δ 8.47 (d, J=3.6 Hz, 1H), 7.65 (s, 1H), 7.33 (d, J=7.6 Hz, 1H), 7.02 (d, J=4.8, 8.0 Hz, 1H), 4.39 (t, J=7.2 Hz, 1H), 3.95 (dd, J=5.6, 9.2 Hz, 1H), 3.75 (q, J=13.6 Hz, 2H), 2.85-2.60 (m, 2H), 2.68 (t, J=6.8 Hz, 2H), 2.31 (s, 3H), 2.25-2.05 (m, 2H), 2.05-1.95 (m, 2H), 1.95-1.80 (m, 1H), 1.75-1.58 (m, 1H); ESI+ MS: m/z (rel intensity) 301.2 (95, [M+H]+).
Name
AH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-(4-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)-methyl)-1H-1,2,3-triazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3-(1,3-dioxoisoindolin-2-yl)propyl)-1H-1,2,3-triazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-methyl-N-(prop-2-ynyl)-5,6,7,8-tetrahydroquinolin-8-amine
Quantity
0.24 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

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